3-hydroxy-2-methyl-4-nitrobenzoic acid
Description
Context within Substituted Benzoic Acid Derivatives
Substituted benzoic acids are a broad class of organic compounds that form the foundation for many pharmaceuticals, agrochemicals, and dyes. researchgate.netchemimpex.com The parent molecule, benzoic acid, can be modified by adding various functional groups at different positions on the benzene (B151609) ring. These substitutions significantly influence the molecule's physical and chemical properties, such as acidity, solubility, and reactivity.
The nature and position of the substituent are critical. Electron-withdrawing groups, such as the nitro group (-NO₂), increase the acidity of the carboxylic acid by stabilizing the conjugate base (benzoate ion) through inductive and resonance effects. khanacademy.org Conversely, electron-donating groups, like the methyl (-CH₃) and hydroxyl (-OH) groups, typically decrease acidity. In 3-hydroxy-2-methyl-4-nitrobenzoic acid, the presence of both types of groups results in a complex electronic environment. The strongly electron-withdrawing nitro group has a dominant effect, making the compound a relatively strong acid. The ortho-positioning of the methyl group to the carboxylic acid can also influence the orientation of the carboxyl group, a phenomenon known as the ortho-effect, which further impacts acidity. khanacademy.org
Strategic Importance as a Molecular Framework in Chemical Synthesis
This compound serves as a valuable intermediate and building block in multi-step organic synthesis. lookchem.comchemimpex.com Its strategic importance lies in the versatility of its functional groups, which can be selectively modified to create more complex molecules. This makes it a key precursor in the synthesis of various high-value chemical entities, including pharmaceuticals and novel materials. lookchem.com
For example, the nitro group can be reduced to an amine, the carboxylic acid can be converted into esters, amides, or acid chlorides, and the hydroxyl group can be transformed into an ether. This multifunctionality allows chemists to use it as a scaffold, introducing new functionalities and building molecular complexity. A notable application is its use as a precursor in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis. ias.ac.in Its role in the production of antimicrobial agents and fluorescent probes has also been explored. lookchem.com
Overview of Structural Features and Their Chemical Implications
The chemical behavior of this compound is a direct result of its unique structural arrangement. Each functional group imparts specific properties that collectively define the molecule's reactivity.
Carboxylic Acid Group (-COOH): This group is responsible for the molecule's acidic nature. The presence of the adjacent methyl group and the strong electron-withdrawing nitro group elsewhere on the ring significantly enhances its acidity compared to unsubstituted benzoic acid. The predicted pKa value is approximately 2.24. lookchem.com
Hydroxyl Group (-OH): Located at position 3, the hydroxyl group is an activating, ortho-para directing group. It donates electron density to the ring via resonance, which can influence electrophilic aromatic substitution reactions, although the ring is generally deactivated by the nitro group.
Methyl Group (-CH₃): Positioned ortho to the carboxylic acid, the methyl group is a weakly activating substituent that donates electron density through hyperconjugation. Its proximity to the carboxyl group can cause steric hindrance, influencing the planarity and reactivity of the carboxyl group.
Nitro Group (-NO₂): As a powerful electron-withdrawing group located para to the hydroxyl group and meta to the carboxyl group, the nitro group strongly deactivates the benzene ring towards electrophilic substitution. It also plays a crucial role in increasing the acidity of the carboxylic acid.
The interplay between these groups—the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro and carboxyl groups—creates a nuanced electronic landscape on the aromatic ring, allowing for regioselective chemical transformations.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6946-15-2 |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.14 g/mol lookchem.com |
| Melting Point | 185-187 °C lookchem.comchemicalbook.com |
| Boiling Point | 379.7 °C at 760 mmHg lookchem.com |
| Density | 1.534 g/cm³ lookchem.com |
| pKa (Predicted) | 2.24 ± 0.25 lookchem.com |
| Appearance | Solid cymitquimica.com |
Properties
CAS No. |
1403597-59-0 |
|---|---|
Molecular Formula |
C8H7NO5 |
Molecular Weight |
197.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 2 Methyl 4 Nitrobenzoic Acid
De Novo Synthesis Approaches
De novo synthesis involves the systematic construction of the target molecule from simpler precursors, carefully introducing the hydroxyl, methyl, nitro, and carboxylic acid functionalities in a sequence that maximizes yield and isomeric purity.
Regioselective Nitration of Hydroxy-Methylbenzoic Acid Precursors
A primary strategy for synthesizing 3-hydroxy-2-methyl-4-nitrobenzoic acid involves the direct nitration of a suitable precursor, such as 3-hydroxy-2-methylbenzoic acid (also known as 3,2-cresotic acid). The success of this approach hinges on the directing effects of the substituents already present on the benzene (B151609) ring.
The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing. In 3-hydroxy-2-methylbenzoic acid, the positions ortho and para to the powerful activating hydroxyl group are C2, C4, and C6. The methyl group at C2 further activates the ring. The carboxylic acid group at C1 directs incoming electrophiles to C3 and C5.
The nitration of 3-hydroxy-2-methylbenzoic acid would be expected to yield a mixture of isomers. The incoming nitro group (-NO₂) would preferentially substitute at the C4 position, which is para to the hydroxyl group and meta to the carboxylic acid group, thus satisfying the directing effects of the most influential groups. However, competing nitration at other positions, particularly C6, is possible.
Detailed Research Findings: Direct nitration of m-hydroxybenzoic acid using fuming nitric acid in nitrobenzene has been reported to produce 3-hydroxy-4-nitrobenzoic acid, albeit in a low yield of 15%. prepchem.com A similar approach using ammonium (B1175870) cerium (IV) nitrate (B79036) in acetonitrile (B52724) afforded the same product in a 27% yield. chemicalbook.com While data for the direct nitration of 3-hydroxy-2-methylbenzoic acid is not readily available, these examples highlight the feasibility and challenges of regioselective nitration on substituted hydroxybenzoic acids. Controlling reaction conditions, such as temperature and the nitrating agent, is crucial to maximize the yield of the desired C4-nitro isomer. For instance, studies on the nitration of 3-methylbenzoic acid have shown that temperature control is critical for achieving high regioselectivity.
| Precursor | Nitrating Agent | Solvent | Temperature | Product | Yield |
| m-Hydroxybenzoic Acid | Fuming Nitric Acid | Nitrobenzene | 35-40°C | 3-Hydroxy-4-nitrobenzoic acid | 15% prepchem.com |
| m-Hydroxybenzoic Acid | Ammonium Cerium (IV) Nitrate | Acetonitrile | 20°C | 3-Hydroxy-4-nitrobenzoic acid | 27% chemicalbook.com |
Oxidative Transformations of Methyl-Substituted Nitro-Phenols or -Toluic Acids to Carboxylic Acids
An alternative de novo strategy involves introducing the carboxylic acid functionality at a later stage by oxidizing a methyl group on a precursor that already contains the other necessary substituents. A plausible precursor for this route is 2-methyl-4-nitrophenol. The key challenge is to selectively oxidize the methyl group to a carboxylic acid without affecting the sensitive phenol (B47542) and nitro groups.
Catalytic oxidation offers a mild and selective method for converting methyl groups to carboxylic acids. Hydrogen peroxide (H₂O₂) is a common oxidant used in these systems, often in the presence of a metal catalyst.
Detailed Research Findings: A patented method describes a two-step synthesis of 3-hydroxy-4-nitrobenzoic acid starting from m-cresol (B1676322). google.com The first step is the nitration of m-cresol to yield 5-methyl-2-nitrophenol. In the second step, the methyl group of 5-methyl-2-nitrophenol is oxidized to a carboxylic acid using hydrogen peroxide in ethanol at 55°C and under pressure. google.com This process demonstrates the viability of peroxide-mediated oxidation of a methyl group on a nitrophenol ring, achieving high purity (90.7-94.7%) and yield (91.8-95.1%). google.com This established transformation strongly supports the feasibility of a similar oxidation of 2-methyl-4-nitrophenol to yield the target this compound. Various transition metal oxide nanoparticles have also been shown to be effective catalysts for the oxidation of organic compounds, including nitrophenols. mdpi.com
| Starting Material | Oxidant | Temperature | Pressure | Purity | Yield |
| 5-Methyl-2-nitrophenol | H₂O₂ | 55°C | 1.5 MPa | 90.7% | 91.8% google.com |
| 5-Methyl-2-nitrophenol | H₂O₂ | 55°C | 1.3 MPa | 94.7% | 95.1% google.com |
Nitric acid is a powerful oxidizing agent capable of converting methyl groups on aromatic rings to carboxylic acids. This method is particularly effective for toluenes bearing electron-withdrawing substituents, such as a nitro group. The reaction often proceeds through a free-radical mechanism.
Detailed Research Findings: The liquid-phase oxidation of o-nitrotoluene to o-nitrobenzoic acid using nitric acid has been investigated, highlighting a mechanism involving free radicals. epa.gov The oxidation of substituted toluenes with nitric acid at atmospheric pressure has been developed as a method to obtain corresponding benzoic acids in high yields with minimal waste. researchgate.net Similarly, the oxidation of 2,4-dimethyl nitrobenzene to 3-methyl-4-nitrobenzoic acid can be achieved using nitric acid. google.com These processes often require elevated temperatures and pressures to proceed efficiently. actachemscand.org While effective, a significant disadvantage of using nitric acid is the risk of further nitration of the aromatic ring, leading to byproducts such as picric acid. epa.gov Careful control of reaction conditions is therefore essential to maximize the yield of the desired carboxylic acid.
Hydroxylation and Methylation Strategies on Nitrobenzoic Acid Scaffolds
This approach involves modifying a simpler, more accessible nitrobenzoic acid derivative. For example, one could start with 2-methyl-4-nitrobenzoic acid and introduce a hydroxyl group at the C3 position. Alternatively, one could begin with 3-hydroxy-4-nitrobenzoic acid and introduce a methyl group at the C2 position.
Hydroxylation: The direct hydroxylation of an activated aromatic ring can be achieved using various reagents. Flavin-dependent monooxygenases are enzymes that can introduce hydroxyl groups in specific positions. researchgate.net Chemical methods, such as those involving hydrogen peroxide and a catalyst, can also be employed for the ortho-hydroxylation of phenols. gla.ac.uk
Methylation: Introducing a methyl group onto a phenolic compound is typically achieved via electrophilic substitution reactions such as Friedel-Crafts alkylation. However, directing the methylation specifically to the C2 position in the presence of other functional groups can be challenging and may require the use of protecting groups or directed ortho-metalation strategies.
These strategies are generally more complex and may involve multiple steps of protection and deprotection, making them less direct than the previously discussed methods.
Functional Group Interconversions for Targeted Synthesis
Functional group interconversion (FGI) is a powerful strategy in organic synthesis where one functional group is converted into another. fiveable.meimperial.ac.uk This approach can provide an alternative route to the target molecule from a precursor that is more readily available.
A potential FGI route to this compound could start from 3-amino-2-methylbenzoic acid. The synthesis could proceed as follows:
Nitration: The amino group is strongly activating and ortho, para-directing. Nitration of 3-amino-2-methylbenzoic acid would likely place the nitro group at the C4 position, para to the amino group, yielding 3-amino-2-methyl-4-nitrobenzoic acid.
Diazotization and Hydrolysis: The amino group can then be converted into a hydroxyl group. This is a classic transformation involving diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent heating of the diazonium salt in aqueous solution leads to its hydrolysis and the formation of the corresponding phenol.
This FGI strategy offers a high degree of regiochemical control, as the position of the hydroxyl group is determined by the initial position of the amino group. A similar synthesis has been reported for 3-hydroxy-2-methylbenzoic acid starting from 3-amino-2-methylbenzoic acid via a diazotization-hydrolysis sequence. chemicalbook.com
Carboxyl Group Formation from Nitrile or Halogenated Precursors
The introduction of the carboxylic acid group is a fundamental step that can be achieved through the hydrolysis of a nitrile precursor or the carboxylation of an organometallic reagent derived from a halogenated precursor.
From Nitrile Precursors: A common and reliable method for preparing carboxylic acids is the hydrolysis of a corresponding nitrile (-CN) group. For the synthesis of the target molecule, a precursor such as 3-hydroxy-2-methyl-4-nitrobenzonitrile would be required. The hydrolysis can be conducted under either acidic or basic conditions.
Acid Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), converts the nitrile group into a carboxylic acid and an ammonium salt.
Alkaline Hydrolysis: Alternatively, refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (NaOH), yields a carboxylate salt and ammonia. A subsequent acidification step with a strong acid is necessary to protonate the carboxylate and isolate the free carboxylic acid.
From Halogenated Precursors: Carboxylation of an aryl halide, such as 1-bromo-3-hydroxy-2-methyl-4-nitrobenzene , provides another route. This typically involves the formation of an organometallic intermediate.
Grignard Reagent Carboxylation: The aryl bromide can be converted into a Grignard reagent by reacting it with magnesium metal. This organomagnesium compound is then treated with carbon dioxide (CO₂), often in the form of dry ice, followed by an acidic workup to produce the carboxylic acid. The presence of the acidic hydroxyl and nitro groups on the precursor can complicate Grignard reagent formation, often requiring protective group strategies.
Palladium-Catalyzed Carboxylation: Modern methods may involve transition-metal-catalyzed reactions. For instance, nickel-catalyzed methods have been developed for the carboxylation of halogenated hydrocarbons using CO₂ at atmospheric pressure, offering a pathway that can operate under milder conditions. nih.gov
Hydroxyl Group Introduction via Aromatic Substitution or Reduction
The placement of the hydroxyl group at the C3 position can be accomplished either by starting with a molecule that already contains this functionality or by introducing it at a later stage.
Aromatic Substitution: A direct method for introducing a hydroxyl group is through nucleophilic aromatic substitution, although this is generally challenging on an electron-rich benzene ring unless activated by strongly electron-withdrawing groups. A more common approach involves the diazotization of an amino group. A precursor like 3-amino-2-methyl-4-nitrobenzoic acid could be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. Gentle heating of the diazonium salt solution then leads to its decomposition, replacing the diazonium group with a hydroxyl group. google.com
Nitro Group Introduction via Electrophilic Aromatic Nitration
The introduction of the nitro group (-NO₂) onto the aromatic ring is almost universally achieved through electrophilic aromatic substitution. stackexchange.com The standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). frontiersin.org
The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. frontiersin.org The nitronium ion is then attacked by the electron-rich aromatic ring. When nitrating a substituted benzene ring, the position of the incoming nitro group is dictated by the directing effects of the substituents already present. For a precursor like 3-hydroxy-2-methylbenzoic acid , the hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho, para-directing, while the carboxyl (-COOH) group is deactivating and meta-directing. The powerful activating and directing effect of the hydroxyl group would strongly favor the introduction of the nitro group at the C4 position, which is para to the hydroxyl group.
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of this compound can be optimized by applying the principles of green chemistry to minimize waste and hazard.
Atom Economy and Reaction Efficiency Optimization
Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. nih.govscranton.edu
In the context of synthesizing the target molecule, the nitration step is a key area for optimization. Traditional nitration using a large excess of sulfuric and nitric acids has a poor atom economy. nih.gov The oxidation of a methyl group to a carboxylic acid using reagents like potassium permanganate also suffers from low atom economy, producing significant manganese dioxide waste. google.com
| Reaction Type | General Transformation | Byproducts | Typical Atom Economy |
|---|---|---|---|
| Addition (e.g., Hydrogenation) | A + B → C | None | 100% |
| Substitution (e.g., Nitration) | Ar-H + HNO₃ → Ar-NO₂ + H₂O | Water, spent acid | Moderate to Low |
| Elimination | A → B + C | Small molecule (e.g., H₂O) | <100% |
| Permanganate Oxidation | R-CH₃ + KMnO₄ → R-COOH + MnO₂ | MnO₂, KOH, H₂O | Very Low |
Solvent Selection and Waste Minimization Strategies
Solvent-Free Reactions: Performing reactions under solvent-free conditions, where possible, is an ideal green approach. For example, solid-supported nitrating reagents can facilitate reactions without a bulk solvent phase. tandfonline.com
Greener Solvents: When a solvent is necessary, greener options such as water or ionic liquids are being explored for nitration reactions. Aqueous phase nitration, using dilute nitric acid, can significantly reduce the environmental impact compared to the traditional mixed-acid system. frontiersin.org
Catalyst Reusability: Employing solid, reusable catalysts (e.g., zeolites, supported metal oxides) for nitration can drastically reduce waste. mjcce.org.mk These catalysts can be filtered off after the reaction and reused, preventing the formation of spent acid waste streams that require neutralization and disposal. tandfonline.com Photochemical methods using UV radiation have also been explored as an alternative green pathway for nitrating aromatic compounds like phenols and salicylic (B10762653) acid. mjcce.org.mkmjcce.org.mk
| Parameter | Traditional Method (H₂SO₄/HNO₃) | Green Alternatives |
|---|---|---|
| Reagents | Concentrated sulfuric and nitric acids | Dilute HNO₃, metal nitrates, solid acids |
| Solvent | Excess acid or chlorinated solvents | Water, ionic liquids, or solvent-free |
| Waste | Large volumes of acidic wastewater | Minimal waste, recyclable catalysts |
| Safety | Highly corrosive, exothermic, hazardous | Milder conditions, reduced hazard gordon.edu |
Chemical Reactivity and Transformational Chemistry of 3 Hydroxy 2 Methyl 4 Nitrobenzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various derivatives through esterification, amide formation, and decarboxylation.
Esterification Reactions for Derivatization
Esterification of the carboxylic acid group in nitrobenzoic acids is a well-established method for producing derivatives. google.com A common approach involves the direct reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. google.comjocpr.com For instance, the Fischer esterification method, which uses an excess of the alcohol as the solvent and a strong acid catalyst like sulfuric acid, is frequently employed. truman.edu The reaction is typically conducted under reflux conditions to drive the equilibrium towards the ester product. The use of dehydrating agents can also facilitate this transformation. jocpr.com
Another strategy for esterification involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This method is particularly useful for reactions conducted under milder conditions. Furthermore, N-bromosuccinimide (NBS) has been demonstrated as an effective catalyst for the esterification of various carboxylic acids with alcohols under mild conditions. nih.gov
The table below summarizes typical conditions for the esterification of benzoic acid derivatives, which are analogous to the reactions of 3-hydroxy-2-methyl-4-nitrobenzoic acid.
| Reagent/Catalyst | Reaction Conditions | Product | Reference |
| Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Ester | truman.edu |
| Alcohol, DCC, DMAP | Mild conditions | Ester | jocpr.com |
| Alcohol, NBS | Mild conditions | Ester | nih.gov |
Amide Formation and Peptide Coupling Analogues
The carboxylic acid functionality can be converted to an amide through reaction with an amine. A common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). masterorganicchemistry.comwikipedia.org The resulting acyl chloride is then reacted with an amine to form the amide. masterorganicchemistry.com
Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, particularly in peptide synthesis, to facilitate amide bond formation under mild, neutral conditions. masterorganicchemistry.comyoutube.com These reagents activate the carboxylic acid to form a reactive intermediate that is then susceptible to nucleophilic attack by the amine. youtube.com This approach is advantageous for sensitive molecules where harsh reaction conditions could lead to undesirable side reactions. masterorganicchemistry.com
The following table outlines common methods for amide formation from carboxylic acids.
| Method | Reagents | Key Features | Reference |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) followed by an amine | Two-step process, generally high yielding | masterorganicchemistry.comwikipedia.org |
| Coupling Reagents | DCC or EDC, Amine | Mild conditions, suitable for sensitive substrates | masterorganicchemistry.comyoutube.com |
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for carboxylic acids, although it often requires specific conditions or activating features within the molecule. learncbse.in For aromatic carboxylic acids, decarboxylation can be challenging and may necessitate high temperatures or the use of catalysts. The presence of certain functional groups can facilitate this reaction. For instance, the decarboxylation of some benzoic acid derivatives to phenols can be achieved using organic reagents at room temperature. organic-chemistry.org The process of removing a CO₂ molecule from a carboxylic acid is a key reaction in organic synthesis. learncbse.in
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group on the aromatic ring offers another site for chemical modification, primarily through etherification and acylation reactions. These transformations are crucial for altering the molecule's properties and for protecting the hydroxyl group during other synthetic steps.
Etherification and Alkylation Reactions
Etherification of the phenolic hydroxyl group can be achieved through various methods. A common approach is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base to form a phenoxide ion, followed by reaction with an alkyl halide. The choice of base and reaction conditions is critical to avoid competing reactions.
For hydroxybenzoic acids, the reaction with halogenated derivatives in a homogeneous liquid phase is a viable method for etherification. google.com This process can be conducted with or without a solvent, with conditions chosen to facilitate a homogeneous reaction medium. google.com
Acylation and Protection Strategies
Acylation of the phenolic hydroxyl group involves its reaction with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine. byjus.com This reaction results in the formation of an ester linkage at the phenolic position.
Acylation is also a common strategy for protecting the hydroxyl group during other chemical transformations. The resulting ester can be later hydrolyzed to regenerate the hydroxyl group. This is particularly important when reactions targeting other parts of the molecule, such as the carboxylic acid, might be compromised by the presence of a free hydroxyl group.
Metal Complexation and Coordination Chemistry Studies
Specific studies on the metal complexation and coordination chemistry of this compound are not extensively documented in publicly available literature. However, the molecular structure, featuring both a carboxylic acid and a phenolic hydroxyl group, strongly suggests its potential to act as a chelating ligand for a variety of metal ions.
The carboxylate group and the adjacent hydroxyl group can coordinate with a metal center to form stable five- or six-membered chelate rings. This bidentate chelation is a well-established coordination mode for related salicylic (B10762653) acid derivatives. The deprotonation of both the carboxylic acid and the hydroxyl group would result in a dianionic ligand, capable of forming strong bonds with metal ions.
Based on analogous compounds, such as other substituted hydroxybenzoic acids and anthranilic acid, it is anticipated that this compound could form mononuclear or polynuclear complexes with transition metals and lanthanides. researchgate.netrsc.org For instance, studies on similar ligands have shown the formation of tetracoordinated complexes with Ni(II), Pd(II), Pt(II), and Cu(II). researchgate.net The specific geometry of these potential complexes (e.g., tetrahedral, square planar, or octahedral) would be influenced by the nature of the metal ion, its oxidation state, and the reaction conditions.
Reactivity of the Nitro Group
The nitro group is a key functional moiety that imparts significant reactivity to the molecule, primarily through reduction reactions and its influence on the aromatic ring's susceptibility to nucleophilic attack.
The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, providing access to various nitrogen-containing functional groups. cymitquimica.com This conversion can be achieved through several methods, including catalytic hydrogenation and the use of metal reagents. The product of the reduction can be controlled by the choice of reagents and reaction conditions, leading to the formation of amines, hydroxylamines, or azoxy compounds. cymitquimica.com
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to the corresponding anilines due to its high efficiency and clean reaction profile. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
Commonly used catalysts include:
Palladium on carbon (Pd/C): A highly effective and versatile catalyst for this transformation.
Platinum(IV) oxide (PtO₂ or Adams' catalyst): Another powerful catalyst for nitro group reduction. cymitquimica.com
Raney nickel: A cost-effective alternative, though sometimes requiring higher pressures or temperatures. cymitquimica.comscbt.com
The reaction is generally carried out in a solvent such as ethanol, ethyl acetate, or acetic acid. Catalytic hydrogenation is often preferred for its ability to proceed under relatively mild conditions and for producing high yields of the desired amine. nih.gov
Chemoselective reduction of the nitro group in the presence of other reducible functional groups can be achieved using various metal-based reducing agents in acidic or neutral media. These methods are particularly useful when other functional groups in the molecule, such as the carboxylic acid, might be sensitive to catalytic hydrogenation conditions.
Notable metal reagent systems include:
Tin (Sn) or Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl): A classic and reliable method for the reduction of aromatic nitro compounds. rsc.orgchemicalbook.com
Iron (Fe) in acidic media (e.g., HCl or acetic acid): A commonly used, inexpensive, and effective method on an industrial scale. cymitquimica.com
Zinc (Zn) dust in the presence of ammonium (B1175870) chloride (NH₄Cl) or acid: This can be used for the reduction to the amine or, under specific conditions, can yield the corresponding hydroxylamine. rsc.orgcymitquimica.com
The choice of reagent can be critical for achieving selectivity. For instance, while many reagents reduce the nitro group to an amine, milder conditions or specific reagents like zinc dust with ammonium chloride can be used to obtain the intermediate aryl hydroxylamine. cymitquimica.com
Table 1: Comparison of Reduction Methods for Aromatic Nitro Groups
| Method | Reagent(s) | Typical Product | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Amine | High yield, clean reaction | May reduce other functional groups |
| Metal in Acid | Fe, Sn, or Zn with HCl or CH₃COOH | Amine | Inexpensive, effective | Requires stoichiometric amounts of metal, acidic workup |
| Transfer Hydrogenation | Hydrazine with Raney Ni or Rh complexes | Amine/Hydroxylamine | Avoids use of H₂ gas | Hydrazine is toxic |
| Metal Salt Reduction | SnCl₂ | Amine | Milder conditions | Generates tin waste |
| Diborane Reduction | Diborane (B₂H₆) | Hydroxylamine | Selective for hydroxylamine | Reagent is pyrophoric and toxic |
The nitro group is a powerful electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). suniv.ac.inlibretexts.org This activation is most pronounced at the positions ortho and para to the nitro group. nih.gov
In this compound, the nitro group is at position 4. If a suitable leaving group were present at position 3 (occupied by the hydroxyl group) or position 5, the nitro group would facilitate its displacement by a nucleophile. The mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.govncert.nic.in The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, which provides substantial stabilization, thereby lowering the activation energy for the reaction. masterorganicchemistry.com
While the hydroxyl group at position 3 is not a typical leaving group, this principle of activation by the nitro group is a fundamental aspect of the compound's potential reactivity in derivatization reactions where the hydroxyl group might first be converted into a better leaving group.
Reductions to Amino, Hydroxylamino, or Azoxy Derivatives
Aromatic Ring Functionalization and Modifications
Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution is a complex process due to the competing directing effects of the four existing substituents. The outcome of such a reaction would depend on the balance between the activating and deactivating nature of these groups and their regiochemical preferences.
The directing effects of the substituents are as follows:
-OH (hydroxyl): A strongly activating, ortho, para-director.
-CH₃ (methyl): A weakly activating, ortho, para-director.
-COOH (carboxylic acid): A deactivating, meta-director.
-NO₂ (nitro): A strongly deactivating, meta-director.
The available positions for substitution on the benzene (B151609) ring are positions 5 and 6.
Position 5: This position is ortho to the nitro group, meta to the hydroxyl and methyl groups, and para to the carboxylic acid group.
Position 6: This position is meta to the nitro and carboxylic acid groups, and ortho to the hydroxyl group.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OH | 3 | Strongly Activating | ortho, para |
| -CH₃ | 2 | Weakly Activating | ortho, para |
| -COOH | 1 | Deactivating | meta |
| -NO₂ | 4 | Strongly Deactivating | meta |
Electrophilic Aromatic Substitution Patterns and Directed Synthesis
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. The rate and regioselectivity of these reactions on this compound are determined by the electronic and steric effects of the existing substituents.
The hydroxyl (-OH) and methyl (-CH₃) groups are activating groups, meaning they increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. Both are also ortho, para-directors. makingmolecules.commasterorganicchemistry.com Conversely, the nitro (-NO₂) and carboxylic acid (-COOH) groups are deactivating groups, withdrawing electron density from the ring and making it less reactive towards electrophiles. makingmolecules.com These groups are meta-directors. masterorganicchemistry.com
In this compound, the directing effects of these substituents are in opposition. The powerful activating and ortho, para-directing influence of the hydroxyl group is expected to be the dominant factor in determining the position of incoming electrophiles. makingmolecules.com The available positions for substitution are C5 and C6.
Directing Effects of Substituents on this compound
| Position | Substituent | Electronic Effect | Directing Influence |
| 1 | -COOH | Deactivating, Electron-withdrawing | meta-directing |
| 2 | -CH₃ | Activating, Electron-donating | ortho, para-directing |
| 3 | -OH | Strongly Activating, Electron-donating | ortho, para-directing |
| 4 | -NO₂ | Strongly Deactivating, Electron-withdrawing | meta-directing |
Given the positions of the existing groups, the C6 position is ortho to the hydroxyl group and meta to the nitro group, while the C5 position is para to the methyl group and meta to the carboxylic acid group. The strong activation and directing effect of the hydroxyl group would likely favor substitution at the C6 position. However, steric hindrance from the adjacent methyl group at C2 could also influence the regioselectivity, potentially favoring the less hindered C5 position.
Detailed experimental studies on the specific electrophilic aromatic substitution reactions of this compound are not extensively reported in the available literature. Therefore, predicting the precise outcome of reactions such as nitration, halogenation, or sulfonation would require empirical investigation.
A patented method for the synthesis of the related compound, 3-hydroxy-4-nitrobenzoic acid, involves the nitration of m-cresol (B1676322) followed by the oxidation of the methyl group to a carboxylic acid using hydrogen peroxide. rsc.org This suggests a potential synthetic pathway for this compound, likely starting from 2-methyl-m-cresol.
Rearrangement Reactions Involving Substituents
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or the position of a substituent on a molecule is altered. wiley-vch.debyjus.com For this compound, several types of rearrangements could be envisioned, although specific studies on this compound are scarce.
One relevant type of rearrangement is the benzilic acid rearrangement , which involves the transformation of 1,2-diketones into α-hydroxy carboxylic acids in the presence of a base. rsc.org While this compound itself would not undergo this specific rearrangement, derivatives of it could potentially be precursors to substrates for such reactions.
Another class of relevant rearrangements includes those involving nitro groups on an aromatic ring. For instance, o-nitrophenols with an additional substituent have been shown to rearrange in strong acids like trifluoromethanesulphonic acid, with the nitro group migrating to the other ortho position. rsc.org It is conceivable that under strongly acidic conditions, this compound could potentially undergo a similar intramolecular rearrangement of its nitro group, although this has not been experimentally verified.
The substituents themselves can also participate in rearrangements. For example, the Curtius rearrangement allows for the conversion of a carboxylic acid to an amine via an acyl azide (B81097) intermediate. byjus.com This could potentially be applied to the carboxylic acid group of this compound to synthesize the corresponding aminobenzoic acid derivative.
Due to the lack of specific research on rearrangement reactions of this compound, any proposed transformation remains speculative and would require experimental validation.
Oxidative Coupling and Polymerization Studies
Oxidative coupling is a reaction in which two molecules are joined together through an oxidative process, often catalyzed by metal complexes. wikipedia.org Phenolic compounds are particularly susceptible to oxidative coupling. wikipedia.org
It has been noted that 3-hydroxy-4-methyl-2-nitrobenzoic acid, a closely related isomer, can be utilized in oxidative coupling reactions to form a covalently bonded product. bohrium.com This suggests that this compound would also be a suitable substrate for such transformations. The phenolic hydroxyl group is the key functional group that facilitates this reactivity. The oxidation of the phenol can lead to the formation of phenoxy radicals, which can then couple in various ways (C-C or C-O coupling) to form dimers or oligomers. bohrium.com
The oxidative polymerization of phenols is a well-established method for synthesizing polyphenylene ethers and other phenolic polymers. bohrium.com While specific polymerization studies involving this compound as a monomer are not detailed in the available literature, its structure suggests it could potentially be used in the synthesis of functionalized polymers. The presence of the carboxylic acid group could offer a site for further modification or for influencing the properties of the resulting polymer.
Advanced Structural Characterization and Analytical Methodologies
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are fundamental to determining the precise structure of 3-hydroxy-2-methyl-4-nitrobenzoic acid. Analysis via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and other techniques provides evidence for its molecular framework and the connectivity of its atoms.
NMR spectroscopy is a key technique for elucidating the carbon-hydrogen framework of a molecule.
Partial proton NMR (¹H NMR) data has been reported for this compound. In a patent disclosure, the compound was analyzed by 400 MHz ¹H NMR in deuterated chloroform (CDCl₃) chemicalbook.com. The reported chemical shifts (δ) are:
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and geometric structure of 3-hydroxy-2-methyl-4-nitrobenzoic acid.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until those forces are negligible. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound from a DFT Calculation
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-COOH | ~1.48 Å |
| Bond Length | C-NO₂ | ~1.47 Å |
| Bond Length | C-OH | ~1.36 Å |
| Bond Length | C-CH₃ | ~1.51 Å |
| Bond Angle | O-C-O (in COOH) | ~123° |
| Dihedral Angle | C-C-C-O (ring-COOH) | ~0° or ~180° |
Note: These are representative values based on similar molecules and would be precisely determined by a specific DFT calculation.
HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of both electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro, carboxylic acid) groups would make this analysis particularly insightful. DFT calculations would provide the energies of these orbitals. From these energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Symbol | Formula | Hypothetical Value |
| HOMO Energy | E(HOMO) | - | -6.5 eV |
| LUMO Energy | E(LUMO) | - | -2.0 eV |
| HOMO-LUMO Gap | ΔE | E(LUMO) - E(HOMO) | 4.5 eV |
| Electronegativity | χ | -(E(LUMO) + E(HOMO))/2 | 4.25 eV |
| Chemical Hardness | η | (E(LUMO) - E(HOMO))/2 | 2.25 eV |
| Global Electrophilicity Index | ω | χ² / (2η) | 4.01 eV |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by determining the electrostatic potential at the surface of the molecule. The MEP map uses a color scale to indicate regions of different potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, an MEP map would likely show the most negative potential (red) around the oxygen atoms of the nitro and carboxylic acid groups, as well as the hydroxyl group, due to the high electronegativity of oxygen. The most positive potential (blue) would be expected around the hydrogen atom of the hydroxyl and carboxylic acid groups. This visualization is invaluable for predicting how the molecule will interact with other molecules, such as receptors or reactants, and for understanding its non-covalent interactions.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the molecule and its interactions with its environment over time.
Conformational Analysis and Rotational Barriers
The functional groups attached to the benzene (B151609) ring of this compound, particularly the carboxylic acid and hydroxyl groups, can rotate around their single bonds. This rotation leads to different spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
MD simulations can be used to explore the conformational landscape of the molecule by simulating its movements at a given temperature. By tracking the dihedral angles of interest over time, one can identify the preferred orientations of the functional groups. Additionally, methods like potential energy surface (PES) scanning can be employed, where the energy of the molecule is calculated as a function of the rotation around a specific bond. This allows for the precise determination of the energy barriers for rotation, providing insight into the molecule's flexibility. For instance, the rotational barrier of the carboxylic acid group would be influenced by the presence of the adjacent methyl group and the potential for intramolecular hydrogen bonding with the hydroxyl group.
Solvent Effects on Molecular Conformation and Reactivity
The properties and behavior of a molecule can be significantly altered by its environment, especially by the solvent it is dissolved in. MD simulations are an excellent tool for studying these solvent effects. By placing the this compound molecule in a box of explicit solvent molecules (e.g., water, ethanol), an MD simulation can model the interactions between the solute and the solvent.
These simulations can reveal how the solvent influences the conformational preferences of the molecule. For example, in a polar solvent like water, conformations that expose the polar groups (hydroxyl, carboxylic acid, nitro) to the solvent may be favored to maximize hydrogen bonding. The simulation can also provide insights into the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to the solvent. This is crucial for understanding the molecule's solubility and its reactivity in solution. The arrangement of solvent molecules around the solute, described by radial distribution functions, can also be analyzed to understand the specific solvation shells.
Reaction Mechanism Predictions and Pathway Analysis
Searches for computational studies on the reaction mechanisms involving this compound, including the characterization of transition states for its elementary reaction steps, did not yield any specific results. Such studies would typically involve high-level quantum mechanical calculations to map out the potential energy surface of a reaction, identifying the lowest energy pathways and the structures of transient intermediates and transition states. This information is crucial for understanding reaction kinetics and for the rational design of synthetic routes.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations are a powerful tool for predicting various spectroscopic properties of molecules, such as NMR, IR, and UV-Vis spectra. These predictions can aid in the identification and characterization of compounds. However, no such theoretical spectroscopic data has been published for this compound.
Non-linear Optical (NLO) Properties and Materials Science Potential
Computational chemistry is instrumental in the search for new materials with significant non-linear optical (NLO) properties, which have applications in technologies like optical data storage and telecommunications. These studies typically involve calculating the hyperpolarizability of a molecule to predict its NLO response. There are currently no published computational studies investigating the NLO properties of this compound.
Advanced Applications and Specialized Functions in Chemical Sciences
Role as a Versatile Synthetic Intermediate for Complex Molecules
The true power of a compound like 3-hydroxy-2-methyl-4-nitrobenzoic acid in organic chemistry lies in its capacity to serve as a scaffold for building more complex molecules. Each functional group can be selectively modified, making it a versatile intermediate.
The array of functional groups on this compound allows for a variety of chemical transformations, making it a valuable starting material in multistep synthesis. nbinno.com The carboxylic acid group can undergo standard reactions like esterification or amidation. wikipedia.org More importantly, the nitro group is a key functional handle; it can be readily reduced to an amino group (-NH2) using standard reducing agents like hydrogen gas with a palladium catalyst, or metals like tin or iron in acidic media. nbinno.com
This newly formed aniline (B41778) derivative is a critical intermediate. The amino group, hydroxyl group, and carboxylic acid can then be used in subsequent steps to construct elaborate molecular architectures. For instance, the conversion of a nitro group to an amine is a fundamental step in the synthesis of many pharmaceuticals and other fine chemicals. nbinno.comwikipedia.org
Interactive Table 1: Potential Synthetic Transformations Click on a reaction type to see a description of the potential transformation of this compound.
| Reaction Type | Functional Group Involved | Potential Product |
| Nitro Reduction | Nitro (-NO2) | Formation of an amino (-NH2) group, creating 3-amino-4-hydroxy-2-methylbenzoic acid. |
| Esterification | Carboxylic Acid (-COOH) | Reaction with an alcohol to form the corresponding ester. |
| Amidation | Carboxylic Acid (-COOH) | Reaction with an amine to form the corresponding amide. |
| Etherification | Hydroxyl (-OH) | Reaction with an alkyl halide to form an ether. |
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structure of this compound is well-suited for the synthesis of certain heterocyclic systems. Following the reduction of the nitro group to an amine, the resulting molecule, 3-amino-4-hydroxy-2-methylbenzoic acid, possesses ortho-positioned amino and hydroxyl groups.
This 1,2-amino-hydroxy substitution pattern is a classic precursor for the synthesis of benzoxazoles. Through condensation with aldehydes or carboxylic acids (followed by cyclization), a five-membered oxazole (B20620) ring can be fused to the benzene (B151609) ring. ias.ac.in This route provides an efficient way to access functionalized benzoxazole (B165842) systems, which are privileged structures in drug discovery.
Development of Functional Materials and Dyes
The electronic properties of this compound suggest its potential use in the creation of new materials with specific optical or polymeric properties.
The structure of this compound contains the fundamental components of a "push-pull" system, a key concept in the design of chromophores (the part of a molecule responsible for its color). nih.govnih.gov The electron-donating hydroxyl group (-OH) "pushes" electron density into the aromatic ring, while the electron-withdrawing nitro group (-NO2) "pulls" electron density out. nih.gov
This intramolecular charge transfer (ICT) results in the absorption of light in the ultraviolet-visible spectrum. nih.gov The specific wavelengths of absorption and emission can be tuned by modifying the functional groups, making such compounds interesting for the development of specialty dyes and pigments. researchgate.netresearchgate.net While specific data for this isomer is not widely published, related nitrophenol compounds are known to be colored and are used in dye synthesis. researchgate.netescholarship.org Materials with strong push-pull characteristics can also exhibit nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical data storage. nih.gov
The presence of both a carboxylic acid and a hydroxyl group allows this compound to potentially be incorporated into polymers. It could act as a comonomer in the synthesis of polyesters or polyamides.
Incorporating this molecule into a polymer backbone could introduce specific properties. The nitroaromatic moiety is known to be photoreactive, which could be exploited to create photodegradable polymers or hydrogels. umass.edu Such materials are of interest for applications like drug delivery or tissue engineering. Furthermore, the aromatic structure could enhance the thermal stability or UV resistance of the resulting polymer, making it a candidate for specialty coatings.
Applications in Analytical Chemistry Methodologies
In analytical chemistry, molecules with specific binding capabilities or reactive handles are highly valuable. An analog of this compound, 3-hydroxy-4-methyl-2-nitrobenzoic acid, has been noted for its utility in biospecific assays. biosynth.com
The carboxylic acid group provides a convenient point of attachment for immobilizing the molecule onto a solid support, such as sepharose beads or silica (B1680970) gel. biosynth.com This is a common strategy for creating stationary phases for affinity chromatography, a technique used to purify biological molecules or other specific analytes from complex mixtures. Given its high affinity for nucleic acids, an immobilized form could potentially be used to isolate or detect specific DNA or RNA sequences. biosynth.com The nitroaromatic structure also suggests potential for use in sensors for detecting nitroaromatic explosives through mechanisms like fluorescence quenching or the formation of colored Meisenheimer complexes. researchgate.netacs.org Benzoic acid and its derivatives are also sometimes used as internal standards in quantitative analysis methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.net
Interactive Table 2: Physicochemical Properties This table summarizes key calculated and available data for this compound and a related isomer.
| Property | Value (this compound) | Value (Isomer: 3-Hydroxy-4-methyl-2-nitrobenzoic acid) |
| Molecular Formula | C8H7NO5 | C8H7NO5 sigmaaldrich.com |
| Molecular Weight | 197.14 g/mol | 197.14 g/mol sigmaaldrich.com |
| CAS Number | Not available | 6946-15-2 sigmaaldrich.com |
| Melting Point | Not available | 185-187 °C sigmaaldrich.com |
Reference Standard for Analytical Method Development
This compound serves as a high-quality reference standard for ensuring the accuracy of pharmaceutical testing and analytical method development. biosynth.com Its purity and well-characterized properties make it a reliable benchmark for validating and calibrating analytical instrumentation.
The analysis of this compound can be achieved using reverse-phase high-performance liquid chromatography (HPLC) with a straightforward mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.com The availability of HPLC methods using columns with smaller 3 µm particles allows for rapid ultra-performance liquid chromatography (UPLC) applications. sielc.com Furthermore, these liquid chromatography methods are scalable, enabling their use in preparative separation for isolating impurities, and are also suitable for pharmacokinetic studies. sielc.com The compound is commercially available at high purity, typically 97% or 98%, which is essential for its role as a reference material. sigmaaldrich.comcymitquimica.com
Derivatization Reagent for Detection of Other Analytes
The chemical structure of this compound lends itself to applications involving chemical derivatization. It can participate in oxidative coupling reactions to form a covalently bonded product, which can then be immobilized on a solid support like sepharose. biosynth.com This reactivity allows it to function as a reagent to modify other molecules, facilitating their detection or separation.
Additionally, the compound possesses a chromophore that is readily oxidized. biosynth.com This characteristic is utilized in nitroreduction reactions, where the nitro group is reduced to an amino group. biosynth.com This transformation can be exploited to create derivatives of other analytes, potentially altering their chromophoric or fluorophoric properties to enhance detection in various analytical assays. biosynth.com
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment, such as light (photolysis) and water (hydrolysis).
Titanium dioxide (TiO2) has been extensively studied as a photocatalyst for the degradation of organic pollutants, including p-nitrobenzoic acid. nih.gov The process typically involves the generation of highly reactive hydroxyl radicals upon UV irradiation of the catalyst, which then attack the aromatic ring. For this compound, photolytic degradation would likely be initiated by hydroxyl radical attack on the benzene ring, leading to hydroxylation, decarboxylation, and eventual ring cleavage. The presence of activating groups like the hydroxyl (-OH) and methyl (-CH3) groups, alongside the deactivating nitro (-NO2) group, would influence the sites of radical attack and the subsequent degradation pathway. In atmospheric environments, gas-phase reactions with hydroxyl radicals are a primary degradation mechanism for many organic compounds. asm.org
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The core structure of this compound, a substituted benzoic acid, is generally stable against hydrolysis under typical environmental pH conditions. The bonds within the aromatic ring and the C-C bonds are not susceptible to hydrolysis.
However, the carboxylic acid group can undergo reactions. Carboxylic acids can react with alcohols to form esters or with amines to form amides. wikipedia.org If this compound were to form such derivatives in the environment, these ester or amide linkages would be susceptible to hydrolysis, which can be catalyzed by acids or bases, reverting them to the parent carboxylic acid and the corresponding alcohol or amine. The stability of the carboxylate anion, formed by deprotonation, is enhanced by resonance, which delocalizes the negative charge over the two oxygen atoms. wikipedia.org
Biotic Degradation and Microbial Transformation
Biotic degradation, driven by microorganisms, is a key process for the removal of organic pollutants from the environment. Nitroaromatic compounds are generally considered xenobiotics, and their biodegradation pathways are diverse. asm.orgresearchgate.net
While no microbial strains have been specifically reported for the degradation of this compound, numerous microorganisms have been identified that can degrade structurally related nitroaromatic compounds. These organisms often possess specialized enzymatic systems to handle the toxicity and recalcitrance of these molecules. The degradation of hydroxybenzoic acids is a common microbial process, converting them into dihydroxylated intermediates before ring cleavage. researchgate.net
Several bacterial strains capable of degrading similar compounds are listed below, suggesting their potential utility in bioremediation of sites contaminated with related nitroaromatics.
| Microbial Strain | Degraded Compound | Source of Isolation | Reference |
|---|---|---|---|
| Burkholderia sp. strain SJ98 | 3-Methyl-4-nitrophenol (B363926) (3M4NP) | Not specified | frontiersin.org |
| Pseudomonas sp. strain JS51 | m-Nitrobenzoate (m-NBA) | Not specified | nih.gov |
| Arthrobacter sp. SPG | 2-Nitrobenzoate (B253500) (2NB) | Previously isolated bacterium | nih.gov |
| Arthrobacter protophormiae RKJ100 | 2-Nitrobenzoate (2NB) | Not specified | nih.gov |
| Rhodococcus erythropolis strain HL 24-1 | 4,6-Dinitro-o-cresol (DNOC) | Not specified | researchgate.net |
The enzymatic degradation of nitroaromatic compounds can proceed through several pathways, typically initiated by either oxidation or reduction of the nitro group. The specific pathway is dependent on the microbial strain and the substitution pattern of the aromatic ring.
For instance, the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98 begins with a monooxygenase that removes the nitro group as nitrite (B80452) and forms methyl-1,4-benzoquinone (MBQ). frontiersin.org MBQ is then reduced to methylhydroquinone (B43894) (MHQ), which undergoes ring cleavage. frontiersin.org
In the case of m-nitrobenzoate degradation by Pseudomonas sp. strain JS51, the pathway is initiated by a dioxygenase that incorporates both atoms of molecular oxygen to form protocatechuate, with the stoichiometric release of nitrite. nih.gov The protocatechuate is then funneled into the meta-cleavage pathway. nih.gov
A different initial step is seen in the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG, where a 2-nitrobenzoate-2-monooxygenase catalyzes the conversion to salicylate (B1505791) with the release of nitrite. nih.gov The salicylate is further hydroxylated to catechol, which then undergoes ortho-cleavage. nih.gov
Based on these analogous pathways, the degradation of this compound could potentially proceed via initial denitration by a monooxygenase or dioxygenase to form dihydroxy-methyl-benzoic acid intermediates, such as 3,4-dihydroxy-2-methylbenzoic acid. These catecholic intermediates are then susceptible to ring cleavage by dioxygenases, leading to intermediates that can enter central metabolic cycles.
| Parent Compound | Key Metabolites | Degrading Strain | Reference |
|---|---|---|---|
| 3-Methyl-4-nitrophenol | Methyl-1,4-benzoquinone (MBQ), Methylhydroquinone (MHQ) | Burkholderia sp. strain SJ98 | frontiersin.org |
| m-Nitrobenzoate | Protocatechuate, 2-hydroxy-4-carboxymuconic semialdehyde | Pseudomonas sp. strain JS51 | nih.gov |
| 2-Nitrobenzoate | Salicylate, Catechol, cis,cis-Muconic acid | Arthrobacter sp. SPG | nih.gov |
| m-Cresol (B1676322) (anaerobic) | 4-hydroxy-2-methylbenzoic acid, 2-methylbenzoic acid, Acetate | Methanogenic consortium | nih.gov |
Microbial mineralization refers to the complete degradation of an organic compound to its inorganic constituents, primarily carbon dioxide (CO₂), water (H₂O), and mineral salts (e.g., nitrite or nitrate (B79036) from the nitro group). This process represents the ultimate removal of the pollutant from the environment.
Studies on related compounds have demonstrated complete mineralization. For example, Arthrobacter sp. SPG was shown to utilize 2-nitrobenzoate as its sole source of carbon and energy, degrading over 90% of the compound in soil microcosms within 10-12 days, indicating effective mineralization. nih.gov Similarly, the degradation of m-nitrobenzoate by Pseudomonas sp. strain JS51 results in the stoichiometric release of nitrite and subsequent ring cleavage, channeling the carbon into central metabolism, which implies mineralization. nih.gov
For this compound, it is plausible that efficient microbial strains could achieve complete mineralization. This would involve the initial enzymatic attacks described above, followed by the channeling of the resulting aliphatic intermediates into the Krebs cycle (TCA cycle), ultimately producing CO₂ and cellular biomass. researchgate.net The released nitro group would be converted to nitrite and could be further assimilated by microorganisms or oxidized to nitrate.
Environmental Monitoring and Detection in Non-Biological Matrices
The environmental monitoring of this compound is not extensively documented in publicly available research. However, its chemical structure—a hydroxylated and carboxylated nitroaromatic compound—places it within a class of substances that are recognized as potential environmental transformation products of more common industrial chemicals and explosives, such as dinitrotoluenes (DNT) and trinitrotoluene (TNT). researchgate.netnih.govcswab.org The analytical methodologies developed for these related polar nitroaromatic compounds are therefore directly applicable to the detection and quantification of this compound in non-biological matrices like water and soil.
Monitoring efforts for nitroaromatic contaminants are crucial, particularly at sites associated with former ammunition manufacturing plants and military installations, where soil and groundwater contamination can occur. researchgate.netcswab.org The detection of these compounds relies on sophisticated analytical chemistry techniques capable of separating complex mixtures and identifying individual components, often at trace levels.
The primary analytical methods for nitroaromatic compounds in environmental samples involve chromatography coupled with various detection systems. nih.govmdpi.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, especially for polar, thermally labile, or non-volatile compounds, which is characteristic of hydroxylated nitrobenzoic acids. nih.gov
For sample preparation, especially for water matrices, pre-concentration is a critical step to achieve the low detection limits required for environmental analysis. Solid-Phase Extraction (SPE) is a widely used and preferred technique for extracting and concentrating nitroaromatics and their degradation products from aqueous samples. epa.govresearchgate.net For soil and sediment samples, solvent extraction, often using acetonitrile in an ultrasonic bath, is a standard procedure to isolate the target analytes from the solid matrix before analysis. nih.govcswab.org
The most common and robust analytical methods applicable for monitoring compounds like this compound are summarized below:
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a well-established and standardized method, such as EPA Method 8330B, for the analysis of explosives and their degradation products. nih.govepa.govepa.gov It offers reliability and is capable of detecting various nitroaromatic compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These methods provide superior selectivity and sensitivity, making them exceptionally well-suited for identifying and quantifying polar and hydrophilic nitroaromatic compounds. researchgate.net The use of electrospray ionization (ESI) in negative mode is particularly effective for acidic compounds like carboxylic acids. LC-MS/MS can confirm the identity of analytes with high confidence and achieve very low detection limits. researchgate.netmdpi.com
Gas Chromatography (GC): Coupled with an Electron Capture Detector (GC-ECD), this method is effective for nitroaromatic compounds, though it is generally more suitable for more volatile analytes than hydroxylated benzoic acids. researchgate.netepa.govnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for definitive identification. mdpi.comnih.gov
The selection of a specific method depends on the required sensitivity, the complexity of the sample matrix, and the analytical instrumentation available. For a compound such as this compound, LC-MS/MS would be the most powerful technique for unambiguous identification and trace-level quantification in environmental samples. researchgate.net
The following interactive table summarizes the key analytical methodologies used for the detection of polar nitroaromatic compounds in environmental matrices, which are applicable for this compound.
Interactive Data Table: Analytical Methods for Polar Nitroaromatic Compounds in Environmental Matrices
| Analytical Method | Sample Matrix | Preparation Technique | Detector | Applicable Analytes (Examples) | Typical Detection Limit Range |
| HPLC-UV | Water, Soil, Sediment | Solid-Phase Extraction (SPE), Solvent Extraction | UV | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene, Aminodinitrotoluenes | ppb (µg/L or µg/kg) |
| LC-MS/MS | Water, Soil | SPE, Direct Injection, Solvent Extraction | ESI-MS/MS | Dinitrophenols, Dinitrobenzoic acids, Aminodinitrobenzoic acids | low ppb to ppt (B1677978) (µg/L to ng/L) |
| GC-ECD | Water, Soil | SPE, Solvent Extraction | ECD | Dinitrotoluenes, Nitrotoluenes | ppb to sub-ppb |
| GC-MS | Water, Soil | SPE, Solvent Extraction | MS | Nitroaromatic compounds, Nitrophenols | ppb |
Note: While these methods are standard for polar nitroaromatic compounds, specific performance data (e.g., detection limits, recovery) for this compound is not available in the cited literature. The table represents the established capabilities for structurally similar analytes.
Q & A
Q. What crystallographic software tools are best suited for resolving disorder in the crystal structure of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
